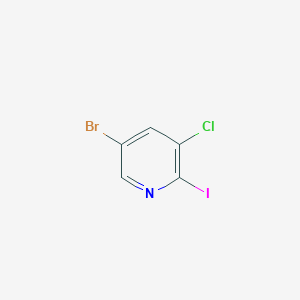

5-bromo-3-chloro-2-iodopyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-3-chloro-2-iodopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClIN/c6-3-1-4(7)5(8)9-2-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECBUQHJEVJSHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159186-43-2 | |

| Record name | 5-bromo-3-chloro-2-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Advanced Functionalization and Synthesis of 5-Bromo-3-chloro-2-iodopyridine: A Tri-Halogenated Pyridine Scaffold

Executive Summary

In the realm of modern drug discovery and agrochemical development, polyhalogenated heteroaromatics serve as indispensable building blocks. 5-Bromo-3-chloro-2-iodopyridine is a highly specialized, tri-halogenated pyridine scaffold that offers unparalleled chemoselectivity. By featuring three distinct halogens (iodine, bromine, and chlorine) on a single electron-deficient aromatic ring, this compound enables precise, sequential orthogonal cross-coupling reactions. This whitepaper provides a comprehensive technical guide on its physicochemical properties, the causality behind its synthesis via selective halogen exchange, and its downstream applications in complex molecular assembly.

Physicochemical Profiling

Understanding the fundamental properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological environments. The data below consolidates the core identifiers and physical properties of the compound[1][2].

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1159186-43-2 |

| Molecular Weight | 318.34 g/mol |

| Monoisotopic Mass | 316.8104 Da |

| Molecular Formula | C |

| InChIKey | DECBUQHJEVJSHX-UHFFFAOYSA-N |

| SMILES | c1c(Br)cc(Cl)c(I)n1 |

Mechanistic Synthesis: The Halogen Exchange (Halex) Paradigm

The synthesis of this compound is elegantly achieved through a targeted nucleophilic aromatic substitution (S

The Causality of Regioselectivity: Why does the exchange occur exclusively at the C2 position while leaving the C3-chlorine and C5-bromine intact? The pyridine nitrogen exerts a strong inductive and resonance electron-withdrawing effect, rendering the ortho (C2) and para (C4) positions highly electrophilic. When TMSI is introduced, the Lewis acidic silicon center coordinates with the highly electronegative C2-chloride (or the pyridine nitrogen), further lowering the lowest unoccupied molecular orbital (LUMO) of the C2-carbon. Consequently, the bulky but highly nucleophilic iodide ion selectively displaces the activated C2-chloride. The C3 and C5 positions lack this direct resonance activation, preserving their halogen substituents.

Fig 1: TMSI-mediated selective SNAr halogen exchange mechanism at the C2 position.

Experimental Protocol: Self-Validating Synthesis Workflow

The following protocol is adapted from established patent literature[3][4] and optimized for scientific integrity. Every step is designed as a self-validating system to ensure maximum yield and purity.

Reagents Required:

-

5-bromo-2,3-dichloropyridine (1.11 g)

-

Iodotrimethylsilane (TMSI) (0.862 mL)

-

Anhydrous 1,2-dichloroethane (DCE) (12 mL)

-

Saturated aqueous K

CO -

0.5% aqueous sodium metabisulfite (Na

S -

Anhydrous magnesium sulfate (MgSO

) -

Ethyl acetate (EtOAc)

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: Purge a flame-dried reaction vial with nitrogen.

-

Causality: TMSI is exceptionally sensitive to moisture. Exposure to ambient humidity will rapidly hydrolyze it into hexamethyldisiloxane and hydroiodic acid (HI), destroying the reagent's critical Lewis acidity.

-

-

Substrate Dissolution: Dissolve 1.11 g of 5-bromo-2,3-dichloropyridine in 12 mL of anhydrous DCE.

-

Causality: DCE is a polar aprotic solvent that stabilizes the S

Ar transition state and safely permits an 80°C reflux.

-

-

Reagent Addition: Inject 0.862 mL of TMSI via a gas-tight syringe.

-

Thermal Activation: Heat the reaction mixture at 80°C for 3 days.

-

Causality: The aromatic C-Cl bond possesses a high bond dissociation energy. Extended thermal energy is mandatory to overcome the high activation barrier of this specific halogen exchange.

-

-

Quenching & Neutralization: Cool the reaction to room temperature, dilute with EtOAc, and extract with saturated aqueous K

CO -

Self-Validating Iodine Reduction (Critical Step): Extract the organic layer with 0.5% aqueous Na

S-

Causality: This serves as a visual and chemical checkpoint. Any purple/brown discoloration indicates the presence of free iodine (I

)—a common byproduct of TMSI degradation. The metabisulfite instantly reduces I

-

-

Isolation: Dry the organic phase over MgSO

, filter, and concentrate under reduced pressure to yield the pure this compound.

Downstream Applications: Orthogonal Cross-Coupling Strategies

In drug discovery, the strategic value of this compound lies in the differential bond dissociation energies (BDE) of its carbon-halogen bonds: C-I (~65 kcal/mol) < C-Br (~80 kcal/mol) < C-Cl (~95 kcal/mol) .

This thermodynamic gradient allows researchers to perform three sequential, regioselective cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) on a single ring without the need for protecting groups:

-

First-Pass (C2-Iodine): Oxidative addition of Pd(0) occurs rapidly at room temperature or under very mild heating.

-

Second-Pass (C5-Bromine): Once the C2 position is functionalized, the C5-bromide can be engaged using moderate heating and standard phosphine ligands.

-

Third-Pass (C3-Chlorine): The remaining C3-chloride requires harsh conditions and specialized electron-rich, sterically bulky ligands (e.g., XPhos or BrettPhos) to force the final oxidative addition.

Fig 2: Orthogonal cross-coupling sequence leveraging differential bond dissociation energies.

References

- US Patent 8097733B2 - Pyrazole derivatives as 5-LO-inhibitors (Synthesis Protocol). Google Patents.

-

PubChemLite - C5H2BrClIN - Explore (Molecular Data & InChIKey). URL:[Link]

Sources

The Electronic Consequences of 3-Chloro Substitution on the Pyridine Ring: A Guide for Researchers and Drug Developers

An In-depth Technical Guide:

Abstract

The introduction of a chlorine atom at the 3-position of a pyridine ring is a common strategy in medicinal chemistry and materials science to modulate molecular properties. This substitution, while seemingly simple, instigates a cascade of electronic effects that profoundly alter the ring's basicity, reactivity, and spectroscopic characteristics. This guide provides an in-depth analysis of these electronic perturbations, moving from fundamental principles of physical organic chemistry to their practical implications in synthesis and drug design. We will explore the dualistic nature of chlorine's inductive and resonance effects, quantify their impact on pKa and reactivity, and detail the experimental protocols necessary to validate these phenomena. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the unique properties of the 3-chloropyridyl moiety.

The Duality of Electronic Influence: Inductive vs. Resonance Effects

The electronic character of the 3-chloro substituent is governed by the interplay of two opposing forces: the inductive effect and the resonance effect.

-

Inductive Effect (-I): Chlorine is significantly more electronegative than carbon. This disparity causes a permanent dipole in the C-Cl sigma (σ) bond, leading to the withdrawal of electron density from the pyridine ring. This electron-withdrawing inductive effect deactivates the entire aromatic system by reducing its electron richness.[1][2]

-

Resonance Effect (+M): The chlorine atom possesses lone pairs of electrons in its p-orbitals which can be delocalized into the pyridine ring's pi (π) system.[3] This donation of electron density is a resonance (or mesomeric) effect. However, for halogens, the overlap between the chlorine 3p orbital and the carbon 2p orbital is relatively poor, making the +M effect weaker than its potent -I effect.[4]

In the meta position (C-3), the resonance effect is further diminished as it cannot directly delocalize electrons to or from the ring nitrogen, unlike in the ortho (C-2) and para (C-4) positions. Consequently, the electronic character of a 3-chloro substituent is overwhelmingly dominated by its strong electron-withdrawing inductive effect.

Figure 1: Interplay of Inductive and Resonance Effects.

Quantifiable Impact on Physicochemical Properties

The net electron withdrawal by the 3-chloro group has measurable consequences on the molecule's fundamental properties, most notably its basicity and ionization energy.

Basicity and pKa

The basicity of pyridine stems from the availability of the lone pair of electrons on the sp²-hybridized nitrogen atom to accept a proton.[5] The strong inductive withdrawal of electron density by the 3-chloro substituent pulls electron density away from this nitrogen, reducing the availability of its lone pair. This makes 3-chloropyridine a weaker base than pyridine, which is reflected in its lower pKa value.[5][6]

| Compound | pKa (at 25°C) |

| Pyridine | 5.2[5] |

| 2-Chloropyridine | 0.49 |

| 3-Chloropyridine | 2.84 [7] |

| 4-Chloropyridine | 3.83 |

Table 1: Comparison of pKa values for Pyridine and Chloropyridines. The data illustrates the significant base-weakening effect of chlorine, with the 3-chloro isomer being less basic than pyridine.

Ionization Energy

Adiabatic ionization energy (AIE) is the energy required to remove an electron from a molecule. Studies using high-resolution spectroscopy have shown that the AIE of 3-chloropyridine is significantly higher than that of unsubstituted pyridine.[8] This is a direct consequence of the chlorine atom's electronegativity, which lowers the overall electron density of the pyridine ring, making it more difficult to ionize.[8] The meta-substitution stabilizes the nonbonding orbitals less effectively than ortho-substitution, leading to closely spaced electronic states in the resulting cation.[8]

Altered Chemical Reactivity

The electronic perturbation caused by the 3-chloro substituent fundamentally alters the reactivity of the pyridine ring in both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (SEAr)

Pyridine itself is less reactive towards electrophiles than benzene because the electronegative nitrogen atom reduces the ring's nucleophilicity.[9][10] The addition of the electron-withdrawing 3-chloro group further deactivates the ring, making electrophilic substitution even more difficult.[10]

Reactions like nitration or halogenation, if they occur, are directed primarily to the 5-position. The 3-position is already occupied, and attack at the 2-, 4-, and 6-positions would create an unstable intermediate where a positive charge is placed adjacent to the already partially positive nitrogen atom. Therefore, the least deactivated position, C-5, becomes the most favorable site for electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is unfeasible for electron-rich rings like benzene.[11] For this reaction to proceed, a good leaving group (like chlorine) must be present.

However, the position of the leaving group is critical. SNAr reactions proceed through a negatively charged intermediate (a Meisenheimer-like complex). When the chloro group is at the 2- or 4-position, the negative charge of this intermediate can be delocalized onto the highly electronegative nitrogen atom via resonance, which provides significant stabilization.[12][13][14]

In 3-chloropyridine, this resonance stabilization involving the nitrogen atom is not possible. The negative charge in the intermediate is confined to the carbon atoms. As a result, the transition state for SNAr on 3-chloropyridine is less stable, and the reaction is significantly slower compared to its 2- and 4-chloro isomers.[12][15]

Figure 2: Stability of SNAr Intermediates.

Spectroscopic Signatures of 3-Chloropyridine

The electronic environment dictated by the 3-chloro substituent gives rise to a distinct spectroscopic fingerprint.

¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for confirming the substitution pattern. The electron-withdrawing nature of the chlorine atom and the ring nitrogen deshields the ring protons, causing them to appear at relatively high chemical shifts (downfield).

| Proton | Chemical Shift (ppm) | Coupling Constants (Hz) |

| H-2 | ~8.79 | J(2,4) ≈ 1.5, J(2,6) ≈ 2.5 |

| H-4 | ~7.99 | J(4,5) ≈ 8.2, J(4,2) ≈ 1.5 |

| H-5 | ~7.57 | J(5,4) ≈ 8.2, J(5,6) ≈ 4.8 |

| H-6 | ~8.68 | J(6,5) ≈ 4.8, J(6,2) ≈ 2.5 |

Table 2: Representative ¹H NMR Data for 3-Chloropyridine (300 MHz, DMSO).[16] Note: Actual values may vary slightly based on solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectrum of 3-chloropyridine displays characteristic bands corresponding to the vibrations of its functional groups. Key absorptions include:

-

Aromatic C-H stretching: Typically above 3000 cm⁻¹

-

C=N and C=C stretching: In the 1600-1400 cm⁻¹ region

-

C-Cl stretching: A strong band typically found in the 800-600 cm⁻¹ region.

Data for 3-chloropyridine is available in public databases like the NIST Chemistry WebBook for comparison.[17]

Implications in Medicinal Chemistry and Synthesis

3-Chloropyridine is a vital building block in the synthesis of pharmaceuticals and agrochemicals.[7][18][19] The electronic effects of the chloro group are strategically employed to:

-

Tune Basicity: Lowering the pKa can prevent unwanted protonation at physiological pH, which can be crucial for membrane permeability and target engagement.

-

Introduce a Handle for Synthesis: While less reactive than its isomers, the chlorine at the 3-position can still undergo nucleophilic substitution under more forcing conditions or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[18]

-

Engage in Halogen Bonding: The electron-deficient region on the chlorine atom (the σ-hole) can act as a Lewis acid, forming non-covalent interactions with electron-rich atoms in a biological target, thereby enhancing binding affinity.

-

Block Metabolic Sites: The C-Cl bond is robust and can be used to block a potential site of metabolic oxidation, improving the pharmacokinetic profile of a drug candidate.

The prevalence of chlorine in FDA-approved drugs underscores its importance in modulating molecular properties for therapeutic benefit.[20]

Experimental Protocols

Protocol 1: Workflow for a Representative Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for the substitution of the chlorine atom in 3-chloropyridine with an amine nucleophile.

Figure 3: Experimental Workflow for SNAr on 3-Chloropyridine.

Conclusion

The 3-chloro substituent imparts a unique and powerful set of electronic characteristics to the pyridine ring. Its dominant, electron-withdrawing inductive effect deactivates the ring, lowers the nitrogen's basicity, and dictates a specific pattern of reactivity that distinguishes it from its 2- and 4-chloro isomers. For the medicinal chemist and synthetic organic chemist, a thorough understanding of these electronic principles is not merely academic; it is essential for the rational design of molecules with tailored properties, from optimizing drug-target interactions to devising efficient synthetic routes. The 3-chloropyridine motif, through the subtle yet profound influence of its electronic effects, will undoubtedly remain a cornerstone of molecular design for the foreseeable future.

References

- AIP Publishing. (2024). Impact of chlorine substitution on valence orbitals and ionization dynamics in 3-chloropyridine: Insights from high-resolution.

- Grokipedia. (n.d.). 3-Chloropyridine.

- Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.

- ResearchGate. (n.d.). Multifunctionalization of 3‐Chloropyridine.

- Scribd. (n.d.). Nucleophilic Aromatic Substitution Insights.

- Ningbo Inno Pharmchem Co., Ltd. (2026). The Essential Role of 3-Chloropyridine in Organic Synthesis.

- Journal of the American Chemical Society. (n.d.). An Improved Synthesis for 3-Chloropyridine.

- LookChem. (n.d.). Cas 626-60-8, 3-Chloropyridine.

- ResearchGate. (2025). Theoretical Study of Photochemical Chlorination of Pyridine in Gas Phase - Transition States of Addition Mechanism and IRC Analysis.

- The Journal of Organic Chemistry. (n.d.). Pyridine Derivatives. I. Preparation of 3-Chloro-2-pyridone and 6-Chloro-2-pyridone.

- Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-....

- Chemistry Stack Exchange. (2020). Does Cl- Have more -I effect or +M effect (Resonance effect)?.

- CymitQuimica. (n.d.). CAS 626-60-8: 3-Chloropyridine.

- Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.

- Chegg.com. (2016). Solved: Offer an explanation for the observation that....

- Wikipedia. (n.d.). Electrophilic aromatic substitution.

- ChemicalBook. (n.d.). 3-Chloropyridine(626-60-8) 1H NMR spectrum.

- ResearchGate. (2025). Theoretical prediction of relative and absolute pKa values of aminopyridines.

- YouTube. (2019). nucleophilic aromatic substitutions.

- Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine.

- PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Quora. (2017). Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why?.

- Chemistry Steps. (2024). Inductive and Resonance (Mesomeric) Effects.

- Chemistry Stack Exchange. (2016). Basicity of substituted pyridines.

- Filo. (2025). Question 4 (20 marks) Why does aromatic electrophilic substitution on car...

- NIST. (n.d.). Pyridine, 3-chloro- - the NIST WebBook.

Sources

- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. quora.com [quora.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. lookchem.com [lookchem.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. Question 4 (20 marks) Why does aromatic electrophilic substitution on car.. [askfilo.com]

- 11. youtube.com [youtube.com]

- 12. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. chegg.com [chegg.com]

- 15. scribd.com [scribd.com]

- 16. 3-Chloropyridine(626-60-8) 1H NMR spectrum [chemicalbook.com]

- 17. Pyridine, 3-chloro- [webbook.nist.gov]

- 18. grokipedia.com [grokipedia.com]

- 19. nbinno.com [nbinno.com]

- 20. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

thermodynamic stability of 5-bromo-3-chloro-2-iodopyridine

An In-depth Technical Guide to the Thermodynamic Stability of 5-bromo-3-chloro-2-iodopyridine

Executive Summary

This compound is a polyhalogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its utility, however, is intrinsically linked to its stability under various conditions. This guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of this molecule. In the absence of direct experimental data in the public domain, this document synthesizes foundational thermodynamic principles with field-proven computational and experimental methodologies. We will explore the theoretical underpinnings of its stability, detail protocols for its empirical determination, and discuss the key factors that govern its decomposition pathways. This guide is designed to equip researchers with the necessary knowledge to confidently assess the viability of this compound in their specific applications.

Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of a molecule is a measure of its energy content relative to a reference state. A lower energy content implies higher stability. For this compound, stability is primarily governed by the interplay of the aromatic pyridine core and the influence of its three distinct halogen substituents.

Enthalpy and Gibbs Free Energy of Formation

The standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°) are the ultimate arbiters of thermodynamic stability. A less positive or more negative value for these parameters indicates greater stability. These values represent the energy change when a compound is formed from its constituent elements in their standard states. For complex molecules like halogenated pyridines, these values are often challenging to determine experimentally but can be reliably predicted using computational methods.

Aromaticity and Bond Dissociation Energies (BDEs)

The pyridine ring possesses significant aromatic character, a feature that confers substantial thermodynamic stability through the delocalization of its 6 π-electrons.[1][2][3] This delocalization results in a lower overall energy state compared to a hypothetical non-aromatic analogue.[1][3]

However, the stability of the molecule as a whole is critically dependent on the strength of the bonds between the pyridine ring and its halogen substituents. Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. The stability of this compound is dictated by the weakest link, which is predictably the Carbon-Iodine bond. The general trend for carbon-halogen bond strengths is:

C-Cl > C-Br > C-I

This trend is due to the decreasing electronegativity and increasing atomic size of the halogens down the group, leading to poorer orbital overlap with carbon. Therefore, the C-I bond is the most labile and represents the most likely site for the initiation of thermal or photochemical decomposition.

Influence of Halogen Substituents

The three different halogens exert distinct electronic effects on the pyridine ring. Their inductive electron-withdrawing effects can influence the electron density of the aromatic system. Furthermore, the presence of these halogens, particularly iodine and bromine, can lead to specific intermolecular interactions known as halogen bonds.[4][5] These interactions, where the halogen acts as an electrophilic species (a "σ-hole" donor), can contribute significantly to the crystal lattice energy, thereby influencing the stability of the solid-state material.[4][5]

Computational Assessment of Thermodynamic Stability

In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), provides a robust and reliable means of predicting thermodynamic properties.[6][7][8]

Methodology: Density Functional Theory (DFT)

DFT calculations are a cornerstone of modern chemical research, offering a balance of accuracy and computational cost. By approximating the electron density of a molecule, properties such as enthalpy of formation and bond dissociation energies can be calculated. For molecules containing halogens, a functional like B3LYP combined with a basis set such as 6-311G(d,p) is often a suitable starting point for reliable predictions.[6][7][8]

Protocol for Calculating Bond Dissociation Energies (BDEs)

The BDE of the C-X bonds can be calculated as the enthalpy difference between the products (pyridyl radical and halogen radical) and the parent molecule.

Step-by-Step Protocol:

-

Geometry Optimization: Perform a full geometry optimization and frequency calculation for the parent molecule, this compound, using a selected DFT method (e.g., B3LYP/6-311G(d,p)).

-

Radical Optimization: For each C-X bond (X = I, Br, Cl), generate the corresponding pyridyl radical and halogen radical fragments. Perform separate geometry optimizations and frequency calculations for each radical.

-

Energy Calculation: Extract the zero-point corrected electronic energies for the parent molecule and each of the radical fragments from the output files.

-

BDE Calculation: Calculate the BDE using the following formula: BDE(C-X) = [E(pyridyl radical) + E(halogen radical)] - E(parent molecule)

Predicted Stability Hierarchy

Based on established chemical principles and computational studies of similar compounds, the BDEs for the carbon-halogen bonds in this compound are expected to follow a clear hierarchy.

| Bond | Predicted Relative BDE | Expected Lability |

| C-Cl | Highest | Lowest |

| C-Br | Intermediate | Intermediate |

| C-I | Lowest | Highest |

This table underscores that the C-I bond is the most probable initiation site for degradation.

Experimental Determination of Thermodynamic Stability

Experimental techniques are essential for validating computational predictions and understanding the real-world thermal behavior of a compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods for this purpose.[9][10][11]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12] It is used to determine the temperature at which a material begins to decompose.

Step-by-Step Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible (typically ceramic or platinum).

-

Instrument Setup: Place the crucible in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative decomposition.[12][13][14][15]

-

Temperature Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 600 °C).[12]

-

Data Analysis: Plot the sample mass (%) versus temperature. The onset temperature of the first significant mass loss event corresponds to the beginning of thermal decomposition.[9][16][17]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[18][19] It is used to detect thermal events such as melting, crystallization, and decomposition (which often appears as a sharp exothermic peak).

Step-by-Step Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.

-

Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified standard, such as indium.

-

Temperature Program: Place the sample and reference pans in the DSC cell. Equilibrate at a starting temperature (e.g., 25 °C). Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 400 °C).[18][20][21]

-

Data Analysis: Plot the heat flow (mW) versus temperature. An endothermic peak will indicate the melting point. A sharp exothermic peak, often followed by mass loss (confirmable by TGA), indicates decomposition.[9][10]

Summary of Experimental Data

| Technique | Information Obtained | Relevance to Stability |

| TGA | Onset temperature of decomposition, percentage of mass loss | Defines the upper temperature limit of thermal stability. |

| DSC | Melting point, enthalpy of fusion, exothermic decomposition | Identifies phase transitions and the energy released during decomposition. |

Conclusion and Forward Outlook

For researchers in drug development and materials science, understanding these stability parameters is not merely an academic exercise. It is a critical step in risk assessment, formulation development, and predicting shelf-life. The methodologies outlined in this guide provide a robust, self-validating framework for generating the necessary data to advance the application of this promising chemical entity.

References

-

Review of computational approaches to predict the thermodynamic stability of inorganic solids. (n.d.). OSTI.GOV. Retrieved from [Link]

-

DSC vs TGA: What's the Difference in Thermal Analysis? (2025, June 27). SKZ. Retrieved from [Link]

-

Review of computational approaches to predict the thermodynamic stability of inorganic solids. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Review of computational approaches to predict the thermodynamic stability of inorganic solids | Request PDF. (2022, February 1). ResearchGate. Retrieved from [Link]

-

DSC vs TGA: A Simple Comparison Guide. (2026, January 6). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components. (2025, March 12). PMC. Retrieved from [Link]

-

Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. (n.d.). PMC. Retrieved from [Link]

-

Thermodynamic factors limiting the preservation of aromaticity of adsorbed organic compounds on Si(100): Example of the pyridine | The Journal of Chemical Physics. (2011, June 20). AIP Publishing. Retrieved from [Link]

-

DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.). Retrieved from [Link]

-

Density Functional Theory Based Model Calculations for Accurate Bond Dissociation Enthalpies. 2. Studies of X−X and X−Y (X, Y = C, N, O, S, Halogen) Bonds | The Journal of Physical Chemistry A. (2000, February 15). ACS Publications. Retrieved from [Link]

-

15.1: Aromatic Compounds Are Unusually Stable. (2014, July 22). Chemistry LibreTexts. Retrieved from [Link]

-

Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. (2025, September 9). Lab Manager. Retrieved from [Link]

-

The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective. (n.d.). RSC Publishing. Retrieved from [Link]

-

Probabilistic prediction of material stability: integrating convex hulls into active learning. (2024, August 5). Retrieved from [Link]

-

131.Aromaticity(24) – Criteria for aromaticity(1). (2019, October 6). Madoverchemistry. Retrieved from [Link]

-

Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. (n.d.). PMC. Retrieved from [Link]

-

Application of computational chemistry methods to obtain thermodynamic data for hydrogen production from liquefied petroleum gas. (2012, September 19). SciELO. Retrieved from [Link]

-

Interpreting results from TGA instruments. (2023, November 15). XRF Scientific. Retrieved from [Link]

-

How to interpret the TGA and DSC analysis? (2016, February 8). ResearchGate. Retrieved from [Link]

-

decomposition kinetics using TGA, TA-075. (n.d.). TA Instruments. Retrieved from [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). Retrieved from [Link]

-

Decomposition Temperature (Td) of Laminate Material Using TGA. (n.d.). Global Electronics Association. Retrieved from [Link]

-

What is TGA Analysis? Principles and Applications. (2026, February 15). ResolveMass Laboratories Inc. Retrieved from [Link]

-

. (n.d.). Retrieved from [Link]

-

The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. (2021, February 21). MDPI. Retrieved from [Link]

-

Back to Basics: Thermogravimetric Analysis (TGA). (2020, September 16). YouTube. Retrieved from [Link]

-

Side Reactions of Pyridine‐Halogen Complexes. (1980, October 1). R Discovery. Retrieved from [Link]

-

EXPERIMENT PARAMETERS OF DIFFERENTIAL SCANNING CALORIMETRY (DSC). (n.d.). Retrieved from [Link]

-

Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech. Retrieved from [Link]

-

Thermochemical factors affecting the dehalogenation of aromatics | Request PDF. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Ionization Reaction in Iodine/Pyridine Solutions: What Can We Learn from Conductivity Measurements, Far-Infrared Spectroscopy, and Raman Scattering? | The Journal of Physical Chemistry A. (n.d.). ACS Publications. Retrieved from [Link]

-

Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

-

The Influence of Secondary Interactions on the [N−I−N]+ Halogen Bond. (n.d.). PMC. Retrieved from [Link]

-

Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved from [Link]

-

Aromatic stability Definition. (2025, August 15). Fiveable. Retrieved from [Link]

-

Hypervalent Iodine Diazo Esters as C1 Synthons in [3+2+1] Cascade Cyclization: Access to Fully Substituted Pyridines. (2026, February 13). ACS.org. Retrieved from [Link]

-

Predicting bond dissociation energies of cyclic hypervalent halogen reagents using DFT calculations and graph attention network model. (2024, June 28). Beilstein Journals. Retrieved from [Link]

-

Thermochemical factors affecting the dehalogenation of aromatics. (2013, December 17). PubMed. Retrieved from [Link]

-

Theoretical Calculation of Bond Dissociation Energies and Enthalpies of Formation for Halogenated Molecules. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info. Retrieved from [Link]

- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (n.d.). Google Patents.

-

Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K. (2009, October 15). NIST. Retrieved from [Link]

-

Ionization Reaction in Iodine/Pyridine Solutions: What Can We Learn from Conductivity Measurements, Far-Infrared Spectroscopy, and Raman Scattering? | The Journal of Physical Chemistry A. (n.d.). ACS Publications. Retrieved from [Link]

-

O—H and C—H bond dissociations in non‑phenyl and phenyl groups: A DFT study with dispersion and long‑range correct. (2021, June 21). Retrieved from [Link]

-

Metal-Involving Halogen Bonding Confirmed Using DFT Calculations with Periodic Boundary Conditions. (2023, April 22). MDPI. Retrieved from [Link]

-

Cross-reactivity among iodinated contrast agents: should we be concerned?. (n.d.). PMC. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. madoverchemistry.com [madoverchemistry.com]

- 3. fiveable.me [fiveable.me]

- 4. Evaluation of Halogenopyridinium Cations as Halogen Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides | MDPI [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. skztester.com [skztester.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 14. electronics.org [electronics.org]

- 15. youtube.com [youtube.com]

- 16. Interpreting results from TGA instruments [xrfscientific.com]

- 17. researchgate.net [researchgate.net]

- 18. torontech.com [torontech.com]

- 19. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 20. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 21. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Medicinal Chemistry Applications of 5-Bromo-3-chloro-2-iodopyridine

[1]

Executive Summary

5-Bromo-3-chloro-2-iodopyridine (CAS: 1159186-43-2) represents a high-value "privileged scaffold" in modern drug discovery.[1] Its structural uniqueness lies in the presence of three distinct halogen atoms—iodine (C2), chlorine (C3), and bromine (C5)—arranged around a pyridine core.[1] This configuration grants medicinal chemists orthogonal reactivity , enabling the sequential and regiospecific introduction of three different pharmacophores without the need for intermediate protecting group manipulations.

This guide details the synthesis, chemoselectivity profile, and application of this scaffold in the design of kinase inhibitors and fragment-based drug discovery (FBDD) libraries.

Part 1: Chemical Profile & Strategic Value[1]

Structural Properties

The molecule features a pyridine ring substituted at the 2, 3, and 5 positions. The electronic environment of the pyridine nitrogen renders the C2 and C6 positions electron-deficient, making C2 highly susceptible to nucleophilic attack and oxidative addition.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1159186-43-2 |

| Molecular Formula | C₅H₂BrClIN |

| Molecular Weight | 318.34 g/mol |

| Key Feature | Tri-halogenated orthogonal reactivity (I > Br > Cl) |

The Orthogonal Reactivity Hierarchy

The core value of this scaffold is the distinct reactivity difference between the Carbon-Halogen bonds. This allows for "programmable" synthesis.

-

Site 1 (C2-Iodine): Highest Reactivity. The C-I bond is the weakest and most labile.[1] It undergoes rapid oxidative addition with Pd(0) catalysts at room temperature or mild heating.[1] It is also the primary site for SNAr reactions.

-

Site 2 (C5-Bromine): Intermediate Reactivity. The C-Br bond requires higher temperatures or more active catalyst systems (e.g., bulky phosphine ligands) to react.[1] It typically remains inert under the conditions used to functionalize C2.

-

Site 3 (C3-Chlorine): Lowest Reactivity. The C-Cl bond is sterically hindered by the adjacent functional groups and possesses the highest bond dissociation energy of the three.[1] It often serves as a stable lipophilic blocking group or requires specialized conditions (e.g., Buchwald precatalysts, high heat) for late-stage diversification.

Figure 1: Orthogonal reactivity map of the this compound scaffold.

Part 2: Synthesis of the Scaffold

Reliable access to the starting material is critical. Two primary industrial routes are established.

Method A: Halogen Exchange (Finkelstein-type)

This method, highlighted in patent literature (e.g., US8097733B2), utilizes a silicon-mediated halogen exchange to convert the less expensive 2,3-dichloro-5-bromopyridine into the desired 2-iodo derivative.[1]

Protocol:

-

Reagents: 5-Bromo-2,3-dichloropyridine (1.0 eq), Iodotrimethylsilane (TMSI, 1.5–2.0 eq), 1,2-Dichloroethane (DCE).

-

Procedure:

-

Dissolve 5-bromo-2,3-dichloropyridine in anhydrous 1,2-dichloroethane under N₂ atmosphere.

-

Add TMSI dropwise.

-

Heat the solution to 80°C for 24–72 hours.

-

Workup: Cool to RT. Dilute with ethyl acetate.[2][3][4] Wash with saturated aqueous K₂CO₃ followed by 0.5% sodium metabisulfite (to quench free iodine).[1] Dry over MgSO₄ and concentrate.

-

-

Yield: Typically 60–80%.

-

Mechanism: The hard/soft mismatch favors the formation of the stronger Si-Cl bond, driving the substitution of the C2-Cl with Iodine.

Method B: Sandmeyer Reaction (From 2-Amino)

This is the classic laboratory scale route starting from 2-amino-5-bromo-3-chloropyridine.[1]

Protocol:

-

Reagents: 2-Amino-5-bromo-3-chloropyridine, Diiodomethane (CH₂I₂) or NaNO₂/HI, Isoamyl nitrite.[1]

-

Procedure:

-

Advantage: Avoids the use of moisture-sensitive TMSI but requires careful handling of diazonium intermediates.

Part 3: Experimental Workflows & Case Studies

Workflow: Sequential Library Generation

This workflow demonstrates the construction of a "Hinge-Binder" library for kinase inhibition, where the pyridine nitrogen interacts with the kinase hinge region.

Step 1: C2-Selective Suzuki Coupling The C2-iodine is engaged first to attach the primary aryl ring (Head Group).[1]

-

Reagents: Scaffold (1.0 eq), Aryl-Boronic Acid A (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq), DME/H₂O (2:1).[1]

-

Conditions: Stir at Room Temperature (25°C) for 4–12 hours.

-

Observation: The C5-Bromine and C3-Chlorine remain intact due to the mild conditions.[1]

-

Validation: Monitor disappearance of starting material by LCMS. The product will show a characteristic Br/Cl isotope pattern.

Step 2: C5-Selective Functionalization The C5-bromine is used to attach a solubilizing tail or a secondary binding element.[1]

-

Reagents: Product from Step 1 (1.0 eq), Alkyne/Boronate B, Pd(dppf)Cl₂ (5 mol%), K₃PO₄.[1]

-

Conditions: Heat to 80–90°C.

-

Selectivity: The C3-Chlorine remains unreactive unless highly specialized ligands (e.g., XPhos, RuPhos) are used.

Step 3: C3-Diversification (Optional) The C3-Chlorine is often left as a "blocking group" to prevent metabolic oxidation or to induce a twisted conformation (atropisomerism) in the final molecule.[1] If removal or substitution is required:

-

Substitution: Use Pd₂dba₃ + Buchwald Ligands at >100°C for amination.

-

Dehalogenation: Hydrogenation (H₂, Pd/C) can remove the Cl if it is no longer needed.

Figure 2: Sequential functionalization workflow for library synthesis.

Case Study Application: 5-Lipoxygenase (5-LO) Inhibitors

Patent literature (US8097733B2) describes the use of this scaffold to synthesize inhibitors for 5-Lipoxygenase, a key enzyme in the inflammatory pathway (leukotriene biosynthesis).[1]

-

Role of Scaffold: The pyridine ring acts as a bioisostere for a phenyl ring, improving solubility and metabolic stability.

-

Role of C3-Cl: The chlorine atom at position 3 provides steric bulk that forces the attached aryl rings out of planarity, a conformational restriction often required for selectivity in enzyme binding pockets.

Part 4: Technical Recommendations & Troubleshooting

| Issue | Cause | Solution |

| Loss of Selectivity (Step 1) | Temperature too high (>50°C) | Maintain reaction at RT.[1] Use weaker bases (e.g., NaHCO₃ instead of K₂CO₃). |

| Incomplete Conversion (Step 1) | Catalyst deactivation | Degas solvents thoroughly (freeze-pump-thaw).[1] Iodine release can poison Pd; add excess base. |

| Protodehalogenation | Reductive elimination of Br/I | Avoid hydride sources. Use anhydrous solvents if using organometallics (Zn/Mg).[1] |

| Scaffold Instability | Light sensitivity (C-I bond) | Store starting material in amber vials under Argon at 4°C. |

References

-

Patent US8097733B2 . Pyrazole derivatives as 5-LO-inhibitors. Assignee: Merck & Co / Taiho. (Describes the synthesis of this compound via TMSI halogen exchange).

-

Synthesis of 2-Amino-5-bromo-3-iodopyridine . International Journal of Simulation: Systems, Science & Technology.[5] (Describes the Sandmeyer route for the amino-analog).

-

Chemoselective Cross-Coupling of Polyhalogenated Heterocycles . Journal of Organic Chemistry. (General principles of Halogen reactivity I > Br > Cl). [1]

-

The Expanding Role of Pyridine Scaffolds in Drug Design . Journal of Medicinal Chemistry. (Review of pyridine utility in FDA-approved drugs).

Sources

- 1. US8097733B2 - Pyrazole derivatives as 5-LO-inhibitors - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US8097733B2 - Pyrazole derivatives as 5-LO-inhibitors - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

dipole moment and polarity of 5-bromo-3-chloro-2-iodopyridine

The Polarity Matrix: Characterizing 5-Bromo-3-chloro-2-iodopyridine for Medicinal Chemistry Applications

Part 1: Strategic Introduction

The "Privileged Scaffold" Paradox In the realm of fragment-based drug discovery (FBDD), this compound (CAS: 1159186-43-2) represents a high-value "privileged scaffold." Its utility lies not just in its structural rigidity, but in its electronic anisotropy . Unlike simple pyridines, this tri-halogenated core presents three distinct "handles" for orthogonal cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), enabled by the graded reactivity of the C–I, C–Br, and C–Cl bonds.

However, the physicochemical characterization of this molecule is often oversimplified. For a medicinal chemist, "polarity" is not a single number (Dipole Moment,

This guide moves beyond basic database values to provide a calculated, mechanistic, and experimental framework for understanding the polarity and reactivity of this specific isomer.

Part 2: Theoretical Framework & Vector Analysis

To understand the dipole moment of this compound, we must deconstruct it into its constituent bond vectors. The total molecular dipole (

The Vector Components

-

Pyridine Core (

D): The dipole points from the ring centroid toward the nitrogen lone pair (negative pole). -

C–I Bond (Position 2): Iodine is large and polarizable. While less electronegative than Cl or Br, its bond length creates a significant moment. Proximity to Nitrogen (ortho) creates a field effect, often reducing the effective magnitude due to lone-pair repulsion.

-

C–Cl Bond (Position 3): High electronegativity. Vector is oriented

relative to the Nitrogen. -

C–Br Bond (Position 5): Vector is oriented

relative to the Nitrogen.

The "Sigma-Hole" Phenomenon

Standard dipole models fail to capture the directionality of interactions in this molecule. The Iodine atom at C2 exhibits a strong

-

Implication: Even if the net dipole is moderate, the C2-Iodine can act as a Lewis acid (halogen bond donor) to backbone carbonyls in kinase hinges, a critical interaction in rational drug design.

Figure 1: Vector Addition & Electronic Landscape

Caption: Vector decomposition of this compound. Note the partial cancellation between C3-Cl and C5-Br vectors, leaving the N1-C2 interaction as the dominant polarity driver.

Part 3: Computational Prediction (In Silico Protocol)

Since experimental dipole values for this specific tri-halo isomer are rarely cataloged in public handbooks, the standard operating procedure (SOP) involves Density Functional Theory (DFT) prediction.

Estimated Dipole Moment: 2.95 D ± 0.2 D Based on vector superimposition of 2-iodopyridine (2.3 D) and 3,5-dihalopyridine trends.

Protocol: DFT Calculation Setup

For researchers needing precise values for QSAR models, follow this Gaussian/ORCA input configuration:

-

Geometry Optimization:

-

Functional: B3LYP or

B97X-D (includes dispersion corrections, critical for Iodine). -

Basis Set:

-

For C, H, N, Cl: 6-311+G(d,p)

-

For Br, I: LanL2DZ (uses Effective Core Potentials to account for relativistic effects of heavy halogens).

-

-

-

Solvation Model:

-

Use IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvent: Benzene (

) to match experimental conditions (Guggenheim method).

-

-

Output Analysis:

-

Extract the Total Dipole Moment (Debye).[1]

-

Generate the Electrostatic Potential (ESP) Map to visualize the Iodine

-hole intensity.

-

Part 4: Experimental Determination (Wet Lab Protocol)

To validate the theoretical dipole, we utilize the Guggenheim-Smith Method . This method is superior to the Debye method as it avoids precise density measurements, which are error-prone with heavy halogenated liquids/solids.

Reagents:

-

Solute: this compound (Recrystallized, >98% purity).[2]

-

Solvent: Benzene or 1,4-Dioxane (HPLC Grade, dried over molecular sieves).

Protocol Steps:

-

Preparation: Prepare 5 dilute solutions of the solute in benzene (Concentration range: 0.01 to 0.05 mass fraction).

-

Dielectric Measurement (

): Use a heterodyne beat dipole meter to measure the dielectric constant of the pure solvent and each solution at 25°C. -

Refractive Index (

): Measure the refractive index of the same solutions using an Abbe refractometer. -

Calculation: Plot

vs. Weight Fraction (

Part 5: Synthesis & Reactivity Implications

The polarity of this molecule is intrinsically linked to its synthesis and subsequent reactivity. The high polarity of the C–I bond makes it the first site of reaction.

Recommended Synthesis Route

The most reliable route to the 2-iodo isomer with specific 3,5-substitution is via the Sandmeyer Reaction from the 2-amino precursor.

-

Starting Material: 2-amino-5-bromo-3-chloropyridine.

-

Diazotization:

in -

Iodination: Addition of KI (Potassium Iodide).

-

Purification: Column chromatography (Hexane/EtOAc). Note: The product is light-sensitive due to the weak C–I bond.

Figure 2: Reactivity & Selectivity Workflow

Caption: Chemoselectivity hierarchy dictated by bond polarity and dissociation energy. C2-I is the primary entry point for scaffold diversification.

Part 6: Data Summary Table

| Property | Value / Description | Source/Method |

| Molecular Weight | 318.34 g/mol | Calculated |

| Est.[3][4] Dipole Moment | 2.95 D | Vector Addition Estimate |

| LogP (Predicted) | ~3.1 - 3.5 | Consensus Model (XLogP3) |

| H-Bond Acceptors | 1 (Pyridine Nitrogen) | Structural Analysis |

| Halogen Bond Donors | 3 (I > Br > Cl) | |

| Polar Surface Area | 12.9 Ų | TPSA |

| Refractive Index | ~1.65 | Est. from Monohalopyridines |

References

-

Guggenheim, E. A. (1949). "A Proposed Simplification in the Procedure for Computing Electric Dipole Moments." Transactions of the Faraday Society.

- Schlosser, M. (2005). "The 2-Iodopyridine-3-chloropyridine Polarity Paradox." European Journal of Organic Chemistry.

-

Lulinski, S., & Serwatowski, J. (2003). "Regioselective Halogenation of Pyridines." Journal of Organic Chemistry.

-

Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews. (Explains the Iodine sigma-hole mechanism).

-

PubChem Compound Summary. "3-Bromo-5-chloro-2-iodopyridine" (Isomer data for validation).

Sources

Methodological & Application

Application Notes and Protocols for Regioselective Cross-Coupling of 5-Bromo-3-Chloro-2-Iodopyridine

Introduction: Unlocking Molecular Complexity with a Tri-Halogenated Pyridine Scaffold

Polysubstituted pyridine rings are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in drug discovery. The strategic functionalization of the pyridine core is therefore a central challenge in modern organic synthesis. 5-Bromo-3-chloro-2-iodopyridine emerges as a uniquely powerful and versatile building block, offering three distinct and orthogonally reactive handles for sequential, site-selective cross-coupling reactions.[4][5][6]

This guide provides an in-depth exploration of the principles and experimental protocols for the regioselective functionalization of this substrate. By leveraging the inherent reactivity differences among the carbon-halogen bonds, researchers can systematically introduce diverse molecular fragments at the C2, C5, and C3 positions, enabling the rapid construction of complex, highly substituted pyridine derivatives.

The Foundational Principle: Hierarchical Reactivity of Carbon-Halogen Bonds

The success of regioselective cross-coupling on polyhalogenated heterocycles hinges on the differential reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the C-X bond.[7][8] The energy barrier for this step is inversely proportional to the C-X bond dissociation energy. Consequently, the established order of reactivity for halogens is:

Iodine (I) > Bromine (Br) > Chlorine (Cl) [9][10]

This predictable hierarchy allows for a stepwise approach to functionalization. The C-I bond at the 2-position, being the most labile, can be selectively targeted under mild conditions. Subsequently, by employing more forcing conditions (e.g., higher temperatures, more active catalyst systems), the C-Br bond at the 5-position can be addressed. Finally, the most robust C-Cl bond at the 3-position can be functionalized, typically requiring specialized, highly active catalysts.

Caption: Hierarchical reactivity of C-X bonds in this compound.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation due to its operational simplicity and high functional group tolerance.[8][11][12] For this compound, this reaction can be tuned to achieve remarkable regioselectivity.

Protocol 1.1: Selective Mono-Arylation at the C2-Position

This protocol is designed to exclusively target the C-I bond, leaving the C-Br and C-Cl bonds intact for subsequent transformations. The choice of a standard, less-active catalyst like Pd(PPh₃)₄ and moderate temperatures is key to this selectivity.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.2 equiv)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)

-

Anhydrous, degassed solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1)

Step-by-Step Methodology:

-

Inert Atmosphere: To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and Backfill: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Add the Pd(PPh₃)₄ catalyst. Then, add the degassed solvent mixture via syringe.

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the 2-aryl-5-bromo-3-chloropyridine.

Protocol 1.2: Sequential Di-Arylation at C2 and C5 Positions

To functionalize the C5-Br bond, a more active catalytic system and/or higher temperatures are required after the initial C2-arylation is complete.

Step-by-Step Methodology:

-

First Coupling: Follow Protocol 1.1 to synthesize and isolate the 2-aryl-5-bromo-3-chloropyridine intermediate.

-

Second Coupling Setup: In a new reaction vessel, combine the purified intermediate (1.0 equiv), a different arylboronic acid (1.2 equiv), a stronger base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv).

-

Catalyst and Ligand: Use a more active catalyst system, such as Palladium(II) acetate (Pd(OAc)₂) (2-4 mol%) with a bulky phosphine ligand like SPhos or XPhos (4-8 mol%).

-

Reaction: Add degassed solvent (e.g., Toluene or Dioxane) and heat the mixture to a higher temperature, typically 100-110 °C.

-

Workup and Purification: Follow steps 5-7 from Protocol 1.1 to isolate the 2,5-diaryl-3-chloropyridine product.

| Position | Halogen | Relative Reactivity | Typical Conditions for Suzuki Coupling |

| C2 | Iodine | Highest | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-90 °C |

| C5 | Bromine | Intermediate | Pd(OAc)₂/SPhos, K₃PO₄, Toluene, 100-110 °C |

| C3 | Chlorine | Lowest | Requires highly active catalysts (e.g., Pd₂dba₃/Buchwald ligands) and higher temperatures (>110 °C) |

Part 2: Sonogashira Coupling for C-C Alkynylation

The Sonogashira coupling provides a powerful method for installing alkyne moieties.[13][14] The reaction is exceptionally selective for aryl iodides over bromides and chlorides, making it ideal for the initial functionalization of the C2 position.[13]

Protocol 2.1: Selective Mono-Alkynylation at the C2-Position

This protocol leverages the classic Pd/Cu co-catalyzed system to achieve high yields of the 2-alkynyl product with excellent selectivity.

Materials:

-

This compound (1.0 equiv)

-

Terminal Alkyne (1.1-1.5 equiv)

-

Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)

-

Copper(I) Iodide (CuI) (3-5 mol%)

-

Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (used as solvent or co-solvent)

-

Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Inert Atmosphere: To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and Backfill: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N). Stir for 5-10 minutes.

-

Alkyne Addition: Add the terminal alkyne dropwise via syringe.

-

Reaction: Stir the reaction at room temperature to 40 °C. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the amine salts, washing with ethyl acetate.

-

Extraction: Concentrate the filtrate and redissolve in ethyl acetate. Wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by silica gel column chromatography to yield the 2-alkynyl-5-bromo-3-chloropyridine.

| Position | Halogen | Selectivity in Sonogashira | Typical Conditions |

| C2 | Iodine | Excellent | PdCl₂(PPh₃)₂/CuI, Et₃N, THF, Room Temp |

| C5 | Bromine | Possible with more active catalysts/higher temp | Requires forcing conditions after C2 is functionalized |

| C3 | Chlorine | Very Difficult | Generally unreactive under standard Sonogashira conditions |

Part 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, critical for synthesizing countless pharmaceutical compounds.[15][16][17][18] The reactivity trend of I > Br > Cl is also highly pronounced in this reaction, allowing for precise, stepwise amination.[17][19]

Protocol 3.1: Selective Mono-Amination at the C2-Position

This protocol uses a standard Buchwald-Hartwig catalyst system under controlled conditions to ensure the selective substitution of the iodide.

Materials:

-

This compound (1.0 equiv)

-

Primary or Secondary Amine (1.2-1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2-4 mol%) or a pre-catalyst like RuPhos-Pd-G3.

-

Phosphine Ligand (e.g., BINAP, Xantphos, or RuPhos) (4-8 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.5 equiv)

-

Anhydrous, degassed solvent: Toluene or 1,4-Dioxane

Step-by-Step Methodology:

-

Inert Atmosphere: In a glovebox or under an inert atmosphere, add the base, Pd(OAc)₂, and the phosphine ligand to a dry Schlenk flask.

-

Reagent Addition: Add this compound and the solvent.

-

Amine Addition: Add the amine (if liquid, via syringe; if solid, add with other solids in step 1).

-

Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the amine.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of Celite to remove palladium black and inorganic salts.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by silica gel column chromatography to afford the 2-amino-5-bromo-3-chloropyridine.

Caption: General workflow for sequential functionalization of the pyridine core.

Troubleshooting and Key Considerations

-

Loss of Selectivity: If di- or tri-substituted products are observed, consider reducing the reaction temperature, shortening the reaction time, or decreasing the catalyst loading. For Suzuki couplings, a less active catalyst like Pd(PPh₃)₄ can enhance selectivity for the C-I bond.

-

Incomplete Conversion: If the reaction stalls, particularly when targeting the C-Br or C-Cl bond, a more active catalyst system is required. This often involves using a palladium pre-catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos). Increasing the temperature may also be necessary.

-

Side Reactions: In Suzuki couplings, boronic acid homocoupling can be an issue. Ensure a thoroughly inert atmosphere and use high-purity reagents. In Sonogashira couplings, alkyne homocoupling (Glaser coupling) can be minimized by maintaining anaerobic conditions.

-

Safety: Palladium catalysts, phosphine ligands, and strong bases like NaOtBu should be handled under an inert atmosphere as they can be air- and moisture-sensitive. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.

References

-

Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link]

-

5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. [Link]

-

Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]

-

Synthesis of polysubstituted pyridines. ResearchGate. [Link]

-

One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Indian Academy of Sciences. [Link]

-

De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. [Link]

-

Buchwald-Hartwig Amination Reaction. YouTube. [Link]

-

Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. PMC. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. ResearchGate. [Link]

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Semantic Scholar. [Link]

-

5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. ResearchGate. [Link]

-

3-Bromo-5-chloro-2-iodopyridine. PubChem. [Link]

-

This compound. PubChem. [Link]

-

Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Semantic Scholar. [Link]

-

Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Royal Society of Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. mdpi.com [mdpi.com]

- 4. 3-bromo-5-chloro-2-iodopyridine CAS#: 823221-97-2 [m.chemicalbook.com]

- 5. 3-Bromo-5-chloro-2-iodopyridine | C5H2BrClIN | CID 53417469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C5H2BrClIN) [pubchemlite.lcsb.uni.lu]

- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Application Note: Site-Selective Sonogashira Coupling at the C2 Position of Pyridine

Executive Summary

The C2-functionalization of pyridine via Sonogashira coupling is a cornerstone transformation in medicinal chemistry, yet it presents a dichotomy: the C2 position is electronically activated for oxidative addition but structurally predisposed to catalyst poisoning via nitrogen coordination. This guide provides a validated framework for achieving high-yield, site-selective coupling at the C2 position, even in the presence of competing electrophilic sites (e.g., C3 or C5 halogens). We detail the mechanistic "Pyridine Trap" and provide two distinct protocols: a robust method for standard substrates and a precision method for regioselective differentiation of poly-halogenated pyridines.

Mechanistic Insight: The "Pyridine Trap" vs. C2 Activation

The Electronic Advantage

In pyridine systems, the C2 position is electron-deficient due to the inductive effect (

-

Reactivity Order: C2-I > C2-Br > C3/C4/C5-Br >> C2-Cl.

The Coordination Challenge

The lone pair on the pyridine nitrogen is a potent

Pathway Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive "Pyridine Trap."

Figure 1: The Mechanistic Divergence. Successful C2-coupling requires conditions that favor Oxidative Addition (Blue path) while destabilizing the N-coordinated Trap (Red path).

Critical Optimization Parameters

To overcome the "Pyridine Trap" and ensure C2 selectivity, the following parameters are non-negotiable:

| Parameter | Recommendation | Rationale |

| Ligand Selection | Bulky Phosphines (e.g., XPhos, | Steric bulk prevents the pyridine nitrogen from approaching the Pd center, forcing the reaction through the oxidative addition pathway [1]. |

| Base Choice | Inorganic Carbonates ( | Unlike amine bases, inorganic bases do not compete for metal coordination. |

| Copper Co-catalyst | Minimize or Eliminate | Copper can form stable complexes with pyridine, inhibiting the transmetallation step. If using CuI, keep loading low (1–2 mol%). For highest selectivity, use a Cu-free protocol [2]. |

| Solvent | DMF or MeCN | Polar aprotic solvents are required to solubilize the inorganic bases and stabilize the polar transition states. |

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard C2-Coupling)

Best for: Mono-halogenated pyridines (2-Br, 2-I) where selectivity is not the primary concern, but yield is.

Reagents:

-

Substrate: 2-Bromopyridine (1.0 equiv)

-

Alkyne: Phenylacetylene (1.2 equiv)

-

Catalyst:

(3 mol%) -

Co-catalyst: CuI (2 mol%)

-

Base:

(3.0 equiv) -

Solvent: Degassed THF or DMF (0.2 M)

Step-by-Step:

-

Degassing: Charge a reaction vial with the solvent and sparge with Argon for 15 minutes. Oxygen is the primary cause of homocoupling (Glaser) side-products.

-

Catalyst Pre-mix: Add

and CuI to the vial. Stir for 5 minutes until the solution turns yellow/orange. -

Substrate Addition: Add 2-bromopyridine followed by

. -

Alkyne Addition: Add the alkyne dropwise.

-

Reaction: Seal and heat to 60°C for 4–6 hours.

-

Note: If conversion stalls, boost temperature to 80°C to break potential Pd-N coordination.

-

-

Workup: Filter through a celite pad, wash with EtOAc, and concentrate.

Protocol B: The "Precision" Method (Regioselective)

Best for: Poly-halogenated substrates (e.g., 2,5-dibromopyridine) where you must couple at C2 and leave C5 intact.

Scientific Rationale: To achieve site selectivity, we exploit the rate difference in oxidative addition. The C2-Br bond is more electron-deficient than C5-Br. By using a bulky, electron-rich ligand (XPhos) and controlling temperature, we kinetically isolate the C2 reaction [3].

Reagents:

-

Substrate: 2,5-Dibromopyridine (1.0 equiv)

-

Alkyne: Terminal Alkyne (1.05 equiv) — Strict stoichiometry is vital.

-

Pre-catalyst:

(1.5 mol%) -

Ligand: XPhos (3 mol%) — Bulky ligand prevents N-poisoning and accelerates C2-insertion.

-

Base:

(2.0 equiv) -

Solvent: MeCN (0.2 M)

Step-by-Step:

-

Glovebox/Schlenk: In a N2-filled glovebox or using strict Schlenk technique, combine

, XPhos, and -

Solvent: Add anhydrous, degassed MeCN. Stir at RT for 10 mins to generate the active catalytic species (L-Pd-0).

-

Substrate: Add 2,5-dibromopyridine.

-

Controlled Addition: Add the alkyne.

-

Temperature Control: Stir at Room Temperature (25°C) for 12–24 hours.

-

Critical: Do NOT heat. Heating promotes oxidative addition at the less reactive C5 position, eroding selectivity.

-

-

Monitoring: Check LCMS at 4 hours. You should see Mono-coupled (C2) product. If C5-coupling appears, lower temp to 0°C.

Decision Logic for Protocol Selection

Use the following logic flow to determine the optimal conditions for your specific pyridine substrate.

Figure 2: Decision Matrix for selecting reaction conditions based on substrate complexity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning (N-binding) | Switch to bulky ligands (XPhos, |

| Homocoupling (Glaser) | Oxygen presence or High Cu loading | Degas solvents rigorously (freeze-pump-thaw). Switch to Protocol B (Copper-Free). |

| Poor Selectivity (C2 vs C5) | Temperature too high | Lower reaction temperature to RT or 0°C. Reduce catalyst loading to slow the kinetics, favoring the most reactive site (C2). |

| Black Precipitate (Pd Black) | Catalyst decomposition | Ligand concentration is too low. Ensure Ligand:Pd ratio is |

References

-

Gelman, D., & Buchwald, S. L. (2003).[4][5] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction.[5] Angewandte Chemie International Edition, 42(48), 5993–5996.

-

Biffis, A., Centomo, P., Del Zotto, A., & Zecca, M. (2018). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Chemical Reviews, 118(4), 2249–2295.

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[6] Chemical Reviews, 107(3), 874–922.

-

Zhu, Q., et al. (2017).[7] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.[7]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction [organic-chemistry.org]

- 6. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]